Product packaging for Iodomethylbenzene(Cat. No.:CAS No. 620-05-3)

Iodomethylbenzene

Cat. No.: B152007
CAS No.: 620-05-3
M. Wt: 218.03 g/mol
InChI Key: XJTQJERLRPWUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization in Halogenated Aromatic Compounds Chemistry

Halogenated aromatic compounds are a broad class of chemicals central to organic chemistry. Within this family, iodomethylbenzenes are distinguished by the placement of the iodine atom on a methyl substituent rather than directly on the aromatic ring. This structural feature classifies them as benzyl (B1604629) halides, differentiating them from aryl halides. The carbon-iodine (C-I) bond in iodomethylbenzenes is relatively weak, making the iodide ion an excellent leaving group in nucleophilic substitution reactions. This enhanced reactivity, especially when compared to their more common chloro- and bromo-analogs, allows for the convenient introduction of the xylylene backbone into various molecular structures under mild conditions.

The utility of iodomethylbenzenes is prominent in organic synthesis, where they serve as versatile building blocks. Their derivatives are instrumental in creating polycyclic aromatic hydrocarbons and polymers. The reactivity of the iodomethyl group facilitates numerous chemical transformations, including nucleophilic substitutions and coupling reactions, which are fundamental for synthesizing more complex molecules.

Isomeric Considerations in Research Focus

The specific arrangement and number of iodomethyl groups on the benzene (B151609) ring give rise to different isomers, each with unique properties and research applications. Academic inquiry often focuses on monosubstituted and disubstituted variants.

The simplest form, (iodomethyl)benzene, is commonly known as benzyl iodide. wikipedia.orgnist.gov It consists of a single iodomethyl group attached to a benzene ring. Benzyl iodide is a significant organic synthesis intermediate, valued for its high reactivity in creating new carbon-carbon and carbon-heteroatom bonds. google.com

Its synthesis can be accomplished through several methods. A prevalent laboratory technique is the Finkelstein reaction, which involves a halogen exchange from benzyl chloride or benzyl bromide using sodium iodide in acetone (B3395972). wikipedia.org Alternative routes include the reaction of benzyl alcohol with phosphorus iodide or potassium iodide. prepchem.com More recent methods have explored the use of reagents like a CeCl₃·7H₂O/NaI system, or sodium borohydride (B1222165) with elemental iodine for a mild and efficient synthesis. organic-chemistry.orgwipo.int

The physical and chemical properties of benzyl iodide are well-documented. It is a colorless to yellow crystalline solid or liquid with a low melting point and a high refractive index. wikipedia.org

Table 1: Physical and Chemical Properties of Benzyl Iodide

Property Value
IUPAC Name (Iodomethyl)benzene wikipedia.org
Other Names Benzyl iodide, α-iodotoluene wikipedia.org
CAS Number 620-05-3 wikipedia.org
Chemical Formula C₇H₇I wikipedia.org
Molar Mass 218.037 g·mol⁻¹ wikipedia.org
Appearance Low-melting crystals or colorless liquid wikipedia.org
Melting Point 24.5 °C wikipedia.org
Boiling Point 218 °C wikipedia.org

This table is interactive. Click on the headers to sort.

Disubstituted isomers, such as 1,4-bis(iodomethyl)benzene (B1267127), feature two iodomethyl groups attached to the benzene ring. This compound, also known as α,α'-diiodo-p-xylene, is a versatile synthon used extensively in polymer science and for creating –CH₂–C₆H₄–CH₂– linkages in various chemical structures. researchgate.net While its dibromo- counterpart is more common commercially, the diiodo derivative offers enhanced reactivity. researchgate.net

The most common synthesis for 1,4-bis(iodomethyl)benzene is a metathesis (halogen exchange) reaction starting from the more accessible 1,4-bis(bromomethyl)benzene (B118104) and treating it with sodium iodide in acetone. nih.gov This conversion highlights the greater nucleophilicity of the iodide ion compared to the bromide ion.

X-ray crystallographic studies reveal that the 1,4-bis(iodomethyl)benzene molecule has a centrosymmetric structure, where the center of the benzene ring acts as an inversion point. researchgate.net This symmetry influences its molecular geometry and properties. In the crystalline state, the molecules are linked by weak C–H⋯I interactions and short I⋯I contacts. researchgate.netnih.gov Its applications include the formation of electroactive gels and cryogels, where its high reactivity enables rapid gelation. researchgate.net

Table 2: Physical and Chemical Properties of 1,4-Bis(iodomethyl)benzene

Property Value
IUPAC Name 1,4-Bis(iodomethyl)benzene nih.gov
Other Names p-Xylylene diiodide, α,α'-Diiodo-p-xylene cymitquimica.com
CAS Number 30362-89-1 nih.gov
Chemical Formula C₈H₈I₂ nih.gov
Molar Mass 357.96 g·mol⁻¹ nih.gov
Molecular Weight 357.958 cymitquimica.com

This table is interactive. Click on the headers to sort.

A critical distinction in the study of halogenated aromatics is between this compound and its constitutional isomers, the iodotoluenes. wikipedia.org While both have the chemical formula C₇H₇I, their structures and chemical behaviors are fundamentally different. In this compound (benzyl iodide), the iodine atom is bonded to the methyl group (a benzylic position). In iodotoluenes, the iodine atom is directly attached to the benzene ring (an aryl position). wikipedia.orgwikipedia.org

This structural difference leads to distinct chemical reactivities. Benzyl iodide behaves as a reactive alkyl halide, readily undergoing Sₙ2 nucleophilic substitution reactions. In contrast, iodotoluenes are aryl halides. The C(sp²)-I bond in iodotoluenes is stronger than the C(sp³)-I bond in benzyl iodide, making them less reactive towards traditional nucleophilic substitution. Instead, iodotoluenes are common substrates in transition-metal-catalyzed cross-coupling reactions.

There are three isomers of monoiodotoluene: ortho (1-iodo-2-methylbenzene), meta (1-iodo-3-methylbenzene), and para (1-iodo-4-methylbenzene). wikipedia.org These are typically prepared via electrophilic aromatic substitution, treating toluene (B28343) with iodine and an oxidizing agent. wikipedia.orglibretexts.org The academic inquiry into iodotoluenes often focuses on their use as precursors to other organic building blocks, for example, by oxidizing the methyl group to a carboxylic acid. wikipedia.org

Table 3: Comparison of Monoiodotoluene Isomers

Property o-iodotoluene m-iodotoluene p-iodotoluene
Systematic Name 1-iodo-2-methylbenzene wikipedia.org 1-iodo-3-methylbenzene wikipedia.org 1-iodo-4-methylbenzene wikipedia.org
CAS Number 615-37-2 wikipedia.org 625-95-6 wikipedia.org 624-31-7 wikipedia.org
Appearance Clear dark brown liquid wikipedia.org - White to yellow solid wikipedia.org
Melting Point - - 35 °C wikipedia.org

This table is interactive. Click on the headers to sort.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7I B152007 Iodomethylbenzene CAS No. 620-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

iodomethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7I/c8-6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTQJERLRPWUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7I
Record name BENZYL IODIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2607
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060715
Record name Benzene, (iodomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Low-melting crystals or a colorless liquid. Melting point 34.1 °C. Insoluble in water and denser (1.74 g / cm3) than water. Hence sinks in water. Toxic by ingestion, inhalation and skin absorption. Very irritating to skin and eyes., Low-melting solid or colorless liquid; [CAMEO]
Record name BENZYL IODIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2607
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzyl iodide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7996
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

620-05-3
Record name BENZYL IODIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2607
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzyl iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (iodomethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, (iodomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-iodotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.659
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYL IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/859JV557EV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Advanced Reaction Design

Carbon-Iodine Bond Formation Strategies

The formation of the carbon-iodine bond at the benzylic position is central to the synthesis of iodomethylbenzene. Several distinct approaches have been developed for this transformation, leveraging different reactivity principles.

Halogen Exchange Reactions for this compound Formation

Halogen exchange, specifically the Finkelstein reaction, represents a common and effective method for synthesizing this compound from readily available benzyl (B1604629) halides. This SN2 reaction relies on the principle that iodide is a good nucleophile and that the reaction equilibrium can be shifted by the precipitation of a less soluble metal halide salt.

The conversion of bromomethylbenzene (benzyl bromide) to this compound is a classic example of a Finkelstein reaction. This transformation is typically achieved by treating benzyl bromide with an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a polar aprotic solvent like acetone (B3395972). The driving force for this reaction is the precipitation of sodium bromide or potassium bromide in acetone, effectively shifting the equilibrium towards the formation of benzyl iodide.

Research has demonstrated efficient conversion using these conditions. For instance, a procedure involving the reaction of benzyl bromide with potassium iodide in 95% ethanol (B145695) at 50-60°C has been reported. Another study detailed the use of sodium iodide in dry acetone stirred at 25°C for 16 hours to achieve this conversion. Complete conversion of benzyl bromide to benzyl iodide using KI has also been observed in analytical studies.

ReactantIodinating AgentSolventTemperature (°C)TimeNotesSource
BromomethylbenzeneKI95% Ethanol50-6030 minGentle warming, continual stirring
BromomethylbenzeneNaIDry Acetone2516 hStirred
BromomethylbenzeneKIWater bath6030 minComplete conversion observed

Similar to the bromide precursor, this compound can also be synthesized from chloromethylbenzene (benzyl chloride) via a halogen exchange reaction with iodide salts. While this transformation is conceptually analogous to the conversion from the bromide, the chloride is generally a less reactive substrate in SN2 reactions compared to the bromide.

Despite the lower inherent reactivity of the C-Cl bond compared to the C-Br bond in this context, effective methods have been developed. Utilizing potassium iodide in acetone or aqueous alcoholic solutions can facilitate the conversion. A study highlighted that benzyl chloride could be completely converted to benzyl iodide using KI. Optimized conditions in this study involved reacting benzyl chloride with 40 mg/mL KI in a water bath at 60°C for 30 minutes. Patent literature also describes the use of sodium iodide or potassium iodide for this halogen exchange, suggesting reaction temperatures between 60 and 80°C in various solvents including 1,2-dichloroethane, chlorobenzene, benzene (B151609), or chloroform.

ReactantIodinating AgentSolventTemperature (°C)TimeNotesSource
ChloromethylbenzeneKI95% Ethanol50-6030 minGentle warming, continual stirring
ChloromethylbenzeneKIWater bath6030 minComplete conversion observed
ChloromethylbenzeneNaI or KI1,2-dichloroethane, chlorobenzene, benzene, or chloroform60-80Not specifiedPatent literature

Directed Iodination Approaches

Beyond halogen exchange, methods that directly introduce the iodine atom into a suitable precursor molecule offer alternative routes to this compound. These approaches often involve functional group transformations or specialized reaction conditions.

While a direct "iodination" of an aromatic aldehyde to form this compound is not a typical single-step process, this category likely encompasses methods where an aromatic aldehyde, such as benzaldehyde, serves as a starting material or intermediate in a sequence that ultimately leads to the formation of the benzylic iodide. A common strategy involves the conversion of the aldehyde to the corresponding benzyl alcohol, followed by the transformation of the alcohol to the iodide.

The conversion of benzyl alcohol to benzyl iodide can be achieved through various methods. These include reactions with phosphorus iodide or concentrated hydriodic acid. More modern approaches utilize systems like CeCl3·7H2O/NaI over a solid support such as SiO2 or montmorillonite (B579905) K10, often under microwave irradiation, providing a mild procedure for this transformation. Another reported method employs a NaBH4/I2 system in 1,4-dioxane (B91453) at 80°C for the conversion of benzyl alcohols to benzyl iodides.

Furthermore, a more direct reductive iodination of aromatic aldehydes to produce benzyl iodides has been developed using H3PO3/I2. This method directly transforms the aldehyde functionality into the iodomethyl group, aligning more closely with the concept of "iodination of aromatic aldehyde intermediates."

Precursor (often via aldehyde)ReagentsConditionsNotesSource
Benzyl alcoholPhosphorus iodideNot specifiedClassical method
Benzyl alcoholConcentrated hydriodic acidNot specifiedClassical method
Benzyl alcoholCeCl3·7H2O/NaI over SiO2 or Montmorillonite K10Microwave irradiationMild procedure
Benzyl alcoholNaBH4/I21,4-dioxane, 80°CConversion of benzyl alcohols
Aromatic aldehyde (e.g., Benzaldehyde)H3PO3/I2Not specifiedReductive iodination, direct conversion of aldehyde to benzyl iodide

Electrochemical methods offer an alternative and often more environmentally benign approach to organic synthesis, including the formation of carbon-halogen bonds. The electrochemical iodination of methylarenes, specifically toluene (B28343) (methylbenzene), provides a route to this compound through direct functionalization of the benzylic C-H bond.

A notable electrochemical approach involves the use of N-hydroxyphthalimide (NHPI) as an electrochemical mediator in conjunction with iodine (I2) as a radical trapping agent. This method enables the selective iodination at the benzylic position of methylarenes. To prevent the reduction of iodine at the cathode, a divided electrochemical cell configuration may be necessary. This electrochemical methodology has been shown to tolerate various functional groups on the methylarene substrate.

ReactantMethodMediatorIodinating AgentNotesSource
MethylbenzeneElectrochemical iodinationNHPII2Selective benzylic iodination
MethylbenzeneElectrochemical functionalizationNot specifiedNot specifiedPossible route to this compound
Deoxy-Functionalization of Alcohols

Deoxy-functionalization of alcohols involves the replacement of a hydroxyl group with another functional group, such as a halogen. While direct deoxy-iodination of toluyl alcohols (e.g., benzyl alcohol) to form iodotoluenes is not a typical route for synthesizing ring-iodinated toluenes, related methodologies involving the conversion of alcohols to iodides as intermediates exist. For instance, a two-step protocol for iodotrimethylsilane-mediated deoxy-functionalization of primary and secondary alcohols has been developed, where the alcohol undergoes iodination in the first step, and the iodine atom is subsequently replaced by a nucleophile. researchgate.netresearchgate.net This general approach highlights the utility of converting alcohols to iodides as a strategy for further functionalization, although its direct application to the synthesis of iodotoluene ring isomers from simple toluyl alcohols is not commonly reported in the context of synthesizing the ring-iodinated products.

Radical-Mediated Synthesis Pathways

Radical reactions offer alternative routes to form carbon-halogen bonds. These pathways often involve the generation of aryl radicals, which can then participate in various transformations leading to iodinated products.

Photoinduced radical chain reactions utilize light to initiate a radical process that propagates through a series of steps. While specific examples for the direct photoinduced radical chain iodination of toluene to yield iodotoluenes are not extensively detailed in the provided search results, photoinduced processes are known to be involved in the activation of aryl halides for various reactions, including those that proceed via aryl radical intermediates. acs.orgnih.govrsc.org For example, photoinduced single electron transfer (SET) from photoexcited catalysts or other components can facilitate the reduction of iodoarenes, generating aryl radicals that can participate in subsequent reactions. acs.org The concept of radical chain reactions initiated photochemically has also been explored in other transformations involving aryl halides, such as borylation. nih.gov

Diazotization-Based Syntheses

Diazotization-based syntheses, particularly the Sandmeyer reaction, are well-established methods for preparing aryl halides from primary aromatic amines. This approach is a common route for synthesizing iodotoluene isomers.

The synthesis typically involves the diazotization of the corresponding toluidine isomer (2-toluidine, 3-toluidine, or 4-toluidine) using nitrous acid (generated from sodium nitrite (B80452) and acid). The resulting diazonium salt is then treated with a source of iodide ions, such as potassium iodide, to yield the desired iodotoluene isomer. guidechem.comsmolecule.comprepchem.comkashanu.ac.irlkouniv.ac.in

For example, 4-iodotoluene (B166478) can be synthesized from 4-toluidine through diazotization followed by treatment with potassium iodide. guidechem.comsmolecule.comprepchem.com A modified Sandmeyer procedure utilizing n-butyl nitrite, nickel(II) iodide, and tetrabutylammonium (B224687) iodide in anhydrous acetonitrile (B52724) has been reported to successfully prepare 2-iodotoluene (B57078) and 4-iodotoluene from their corresponding amines with yields exceeding 85%. journals.co.za

The Sandmeyer reaction mechanism is generally considered to involve radical intermediates, although it is initiated by the decomposition of the diazonium salt. kashanu.ac.irlkouniv.ac.in

A typical procedure for the preparation of 4-iodotoluene from 4-toluidine involves boiling 4-toluidine with concentrated hydrochloric acid, diazotizing the solution, and then adding potassium iodide solution with stirring. prepchem.com

Catalytic Methods for Enhanced Synthesis

Catalytic methods play a significant role in enhancing the efficiency and selectivity of organic reactions, including those involving iodotoluene or its derivatives. While direct catalytic iodination of toluene to a specific iodotoluene isomer with high selectivity can be challenging via electrophilic substitution without directing groups, catalysts are widely used in reactions where iodotoluenes serve as substrates or in related methodologies.

Palladium catalysts, for example, are extensively used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where iodotoluene isomers are common coupling partners for forming new carbon-carbon bonds. benchchem.comresearchgate.net Nickel(II) iodide has been shown to be an effective catalyst in a modified diazotization-based synthesis of iodotoluenes. journals.co.za

Hypervalent iodine compounds, sometimes generated catalytically from iodoarenes like 4-iodotoluene, are also employed in various transformations, including oxidation and functionalization reactions. chim.itmdpi.comorganic-chemistry.org For instance, catalytic amounts of 4-iodotoluene dichloride, generated from 4-iodotoluene, have been used in the dichlorination of alkenes. acs.org

Data Table Example (based on Sandmeyer reaction yields):

Starting MaterialProductMethodReported Yield (%)Reference
4-Toluidine4-IodotolueneDiazotization/KI80 prepchem.com
2-Toluidine2-IodotolueneModified Diazotization>85 journals.co.za
4-Toluidine4-IodotolueneModified Diazotization>85 journals.co.za
p-Nitrotoluene4-IodotolueneNitration/Reduction/Diazotization/Iodination44.6 guidechem.com

This table illustrates the typical yields obtained for iodotoluene isomers using diazotization-based methods. The modified diazotization procedure appears to offer higher yields compared to the multi-step route starting from p-nitrotoluene.

Mechanistic Investigations of Chemical Transformations

Nucleophilic Substitution Reactivity at the Benzylic Position

The benzylic position in iodomethylbenzene is particularly reactive towards nucleophilic substitution reactions, proceeding through both SN1 and SN2 mechanisms depending on the reaction conditions and the nature of the nucleophile. chemistrysteps.comquora.comglasp.coyoutube.com The benzylic carbon is less sterically hindered than tertiary carbons, facilitating SN2 attack, while the stability of the potential benzylic carbocation intermediate promotes SN1 reactions. chemistrysteps.comquora.comlumenlearning.com

Role of the Iodomethyl Group as a Leaving Group

In nucleophilic substitution reactions, the iodomethyl group functions as a leaving group. The ability of a group to depart with an electron pair is termed its leaving group ability. wikipedia.org Iodide (I⁻) is considered an excellent leaving group. lumenlearning.combits-pilani.ac.insolubilityofthings.comksu.edu.sarammohancollege.ac.in This is attributed to its large size, which allows for effective dispersal of the negative charge, and its low basicity, making the iodide anion stable in solution. lumenlearning.comksu.edu.sarammohancollege.ac.in The weak carbon-iodine bond also contributes to its effectiveness as a leaving group. stackexchange.com The ease with which the iodide leaves enhances the rate of both SN1 (by facilitating carbocation formation) and SN2 reactions (by stabilizing the transition state). lumenlearning.comsolubilityofthings.com

Radical Processes and Benzylic Reactivity

The benzylic position is also highly susceptible to radical reactions due to the stability of the resulting benzylic radical. benchchem.comchemistrysteps.commasterorganicchemistry.com These processes often involve homolytic cleavage of bonds at the benzylic carbon.

Stabilization of Benzylic Radicals

Benzylic radicals are stabilized through resonance. benchchem.comchemistrysteps.commasterorganicchemistry.comutexas.edunih.gov The unpaired electron on the benzylic carbon can be delocalized into the pi system of the adjacent benzene (B151609) ring, distributing the radical character over multiple carbon atoms. chemistrysteps.commasterorganicchemistry.comutexas.edunih.gov This delocalization lowers the energy of the radical intermediate, making its formation more favorable. masterorganicchemistry.comnih.gov The bond dissociation energy of a benzylic C-H bond is lower compared to typical alkyl C-H bonds, reflecting the stability of the resulting benzylic radical. masterorganicchemistry.comutexas.edunih.gov While historically considered more stable than allyl radicals, some theoretical studies suggest a slightly lower stability for the benzyl (B1604629) radical compared to the allyl radical due to differences in spin delocalization efficiency. researchgate.net

Homolytic Carbon-Iodine Bond Cleavage Dynamics

Homolytic cleavage of the carbon-iodine bond in this compound generates a benzylic radical and an iodine radical. This process can be initiated by heat or light. sciencemadness.orgrsc.orgresearchgate.net The C-I bond is relatively weak, contributing to the ease of its homolytic cleavage. stackexchange.comsciencemadness.org Radical reactions involving this compound can proceed via chain mechanisms involving initiation, propagation, and termination steps. The stability of the benzylic radical plays a key role in the propagation steps of these reactions. For instance, iodine radicals can abstract a benzylic hydrogen from a suitable substrate, or the carbon-iodine bond in this compound can undergo homolytic fission to generate the benzylic radical. rsc.orgresearchgate.net

Photodissociation Dynamics and Excited State Reactivity

This compound and related benzylic compounds can undergo photodissociation upon absorption of light, leading to the cleavage of bonds and the formation of reactive species, including radicals and excited states. acs.orgrsc.orgacs.orgacs.orguni-wuerzburg.de

Studies on the photodissociation dynamics of benzyl radicals, which can be generated from this compound, have been conducted using techniques like photofragment translational spectroscopy. rsc.orgacs.org These studies reveal information about the dissociation pathways and the energy distribution among the resulting fragments. For example, the photodissociation of benzyl radical at 248 nm has been shown to yield primarily fulvenallene and a hydrogen atom, along with a minor channel producing methyl radical and a phenyl fragment. rsc.orgacs.org The mechanism involves internal conversion to the ground electronic state followed by unimolecular decomposition. rsc.orgacs.org

The excited state reactivity of aromatic systems, including those related to this compound, can differ significantly from their ground state reactivity. acs.orgresearchgate.net While direct studies on the excited state reactivity of this compound were not extensively detailed in the search results, research on the radiolysis of benzyl alcohol suggests the formation of excited singlet and triplet states, and studies on other aromatic systems indicate that excited states can undergo unique reactions, such as photoinitiated nucleophilic addition. acs.orgaip.org The presence of the iodine atom can also influence the excited state landscape and subsequent photochemical pathways.

Unimolecular Dissociation Pathways of this compound Radical Cations

The unimolecular dissociation of this compound radical cations has been investigated to understand the fragmentation pathways they undergo. Studies on related iodotoluene radical cations (isomers of C₇H₇I⁺) using techniques like time-resolved photodissociation (TRPD) spectroscopy and Fourier transform-ion cyclotron resonance mass spectrometry have revealed key dissociation channels. acs.orgresearchgate.net

One significant pathway involves the direct cleavage of the C-I bond, leading to the formation of tolyl cations (C₇H₇⁺) and an iodine atom. acs.orgresearchgate.net Another competing channel involves rearrangement processes that yield the benzyl cation (C₇H₇⁺). acs.orgresearchgate.net The activation barriers for these processes have been estimated, providing quantitative data on the energy required for dissociation and rearrangement. For iodotoluene radical cations, activation barriers for the rearrangement channel leading to the benzyl cation were determined to be in the range of 1.77 to 1.90 eV depending on the isomer. acs.orgresearchgate.net The direct C-I cleavage channel leading to tolyl cations has higher thermochemical thresholds. acs.orgresearchgate.net

Studies indicate that the lowest barrier rearrangement channel primarily yields the benzyl cation, while the direct C-I cleavage can lead to tolyl cations that may subsequently rearrange to both benzyl and tropylium (B1234903) cations. scispace.com The branching ratios of these products can vary depending on the specific isomer and excitation energy. scispace.com

Interactive Table 1: Estimated Activation Barriers for Iodotoluene Radical Cation Dissociation Channels

IsomerDissociation ChannelProduct CationEstimated Activation Barrier (eV)
o-IodotolueneRearrangementBenzyl cation1.77 acs.orgresearchgate.net
m-IodotolueneRearrangementBenzyl cation1.88 acs.orgresearchgate.net
p-IodotolueneRearrangementBenzyl cation1.90 acs.orgresearchgate.net
o-IodotolueneDirect C-I cleavageTolyl cationHigher than rearrangement acs.orgresearchgate.net
m-IodotolueneDirect C-I cleavageTolyl cationHigher than rearrangement acs.orgresearchgate.net
p-IodotolueneDirect C-I cleavageTolyl cationHigher than rearrangement acs.orgresearchgate.net

Note: Activation barriers for direct C-I cleavage are estimated from thermochemical thresholds and are generally higher than those for the lowest barrier rearrangement channel.

Influence of Substituents and Excitation Wavelength on Photolysis Mechanisms

The photolysis of halogenated aromatic compounds, including this compound derivatives, is influenced by factors such as the nature and position of substituents on the aromatic ring and the excitation wavelength. Studies on iodotoluene isomers have shown that the photodissociation dynamics are dependent on these factors. aip.orgaip.org

Photolysis can lead to the homolytic cleavage of the C-I bond, generating benzyl radicals and iodine atoms. nih.govelectronicsandbooks.com The efficiency and specific pathways of photolysis can be tuned by varying the excitation wavelength, which accesses different excited states of the molecule. nih.gov For instance, studies on other aryl halides have shown that both direct and indirect dissociation processes involving different excited states can occur depending on the wavelength. aip.org

The presence of substituents on the benzene ring can also impact the photolysis mechanism and product distribution. aip.org Electron-withdrawing or electron-donating groups can alter the electronic structure of the molecule, affecting the energies of excited states and the likelihood of different dissociation or rearrangement pathways. doi.org

Research on the photolysis of [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), a hypervalent iodine(III) reagent, demonstrates how photolytic decomposition can generate reactive species like trifluoroacetoxy radicals, which can then participate in C-H bond functionalization of alkylbenzenes, potentially involving benzylic intermediates like this compound. researchgate.netbeilstein-journals.org

Rearrangement Processes in Radical Cations (e.g., McLafferty Mechanism)

Rearrangement processes are common in the fragmentation of radical cations in mass spectrometry, and the McLafferty rearrangement is a well-known example, typically observed in carbonyl compounds with a gamma-hydrogen. slideshare.netlibretexts.orgwikipedia.org While the classical McLafferty rearrangement involves a hydrogen transfer to a carbonyl group, related rearrangement mechanisms can occur in other radical cations, including those of this compound derivatives.

In the context of iodotoluene radical cations, a rearrangement channel leading to the stable benzyl cation has been observed. acs.orgresearchgate.netscispace.com This process is supported by a mechanism that involves hydrogen atom migration from the methyl group to the aromatic ring, followed by subsequent rearrangements on the ring to form the benzyl cation precursor. acs.orgresearchgate.net This is analogous to certain types of rearrangements observed in mass spectrometry fragmentation of related systems. Studies on benzyl-type radicals also indicate the possibility of rearrangement processes. researchgate.netresearchgate.net

The formation of the benzyl cation (C₇H₇⁺) is a key outcome of rearrangement in iodotoluene radical cations, competing with the formation of tolyl and tropylium cations depending on the energy and isomer. scispace.comresearchgate.net The activation barriers for these rearrangement pathways have been experimentally determined. acs.orgresearchgate.net

Interactive Table 2: Product Cations from Iodotoluene Radical Cation Dissociation (Example at 3.87 eV)

IsomerDissociation ChannelProduct CationsBranching Ratio [Tropylium]/[Benzyl]
o-IodotolueneDirect C-I cleavageTolyl, Benzyl, Tropylium0.09 scispace.com
m-IodotolueneDirect C-I cleavageTolyl, Benzyl, Tropylium0.16 scispace.com
p-IodotolueneDirect C-I cleavageTolyl, Benzyl, Tropylium0.05 scispace.com
All IsomersRearrangementPrimarily Benzyl cation scispace.comN/A

Note: Branching ratios for the direct C-I cleavage channel are shown for a specific two-photon energy of 3.87 eV at 640 nm. scispace.com

Halogen Bonding and Supramolecular Interactions in Chemical Reactivity

Halogen bonding, a noncovalent interaction involving an electrophilic region (σ-hole) on a halogen atom and a nucleophilic site, plays a significant role in crystal packing, supramolecular assembly, and influencing chemical reactivity. nih.govwiley-vch.deresearchgate.net Iodine, being the most polarizable halogen, is a strong participant in halogen bonding. wiley-vch.debenchchem.com

I···I Contacts in Crystal Packing and Their Implications

For example, in 1,3-bis(iodomethyl)benzene, type II I···I halogen bonds with distances around 3.8662 Å have been observed, playing a prominent role in stabilizing the three-dimensional structure alongside C-H···I hydrogen bonds and C-H···π contacts. iucr.orgnih.govresearchgate.netnih.gov These I···I interactions can form corrugated layers within the crystal packing. benchchem.com

The presence and nature of these halogen-halogen interactions are crucial for understanding the solid-state properties and potential reactivity of this compound compounds in crystalline environments. benchchem.comiucr.orgnih.govresearchgate.netnih.gov

Interactive Table 3: Intermolecular Interactions in Bis(iodomethyl)benzene Isomers

CompoundFormulaKey Intermolecular Interactions Observed in Crystal PackingI···I Halogen Bond Distance (Å)
1,2-bis(iodomethyl)benzeneC₈H₈I₂C-H···I hydrogen bonds, π–π stacking interactions iucr.orgnih.govnih.govNot reported as primary I···I HB
1,3-bis(iodomethyl)benzeneC₈H₈I₂C-H···I hydrogen bonds, C-H···π contacts, Type II I···I halogen bonds iucr.orgnih.govresearchgate.netnih.gov3.8662 (2) iucr.orgnih.govresearchgate.netnih.gov
1,4-bis(iodomethyl)benzene (B1267127)C₈H₈I₂Weak C-H···I interactions, short I···I contacts benchchem.com3.8433 benchchem.com

Note: I···I distances are examples from specific crystal structure studies.

Influence on Intermolecular Forces and Reactivity

Halogen bonding significantly influences the intermolecular forces within a system, impacting physical properties and chemical reactivity. nih.govwiley-vch.deiodobenzene.ltd The strength of halogen bonds increases with the polarizability of the halogen, making iodine a strong halogen bond donor. nih.govwiley-vch.de Electron-withdrawing groups adjacent to the halogen can enhance the electrophilicity of the σ-hole, further strengthening the halogen bond. researchgate.net

In solution or in the solid state, halogen bonding can pre-organize molecules, bringing reactive centers into proximity and facilitating specific reaction pathways. nih.govwiley-vch.de For instance, halogen bonding interactions have been implicated in stabilizing mesophases in liquid crystals and in the design of porous materials for iodine capture, exploiting strong I···I interactions. benchchem.com

Furthermore, halogen bonding can activate carbon-halogen bonds towards nucleophilic substitution or radical pathways. rsc.orgstackexchange.com The formation of a halogen bond to a nucleophilic species can polarize the C-I bond, making the carbon more electrophilic or facilitating homolytic cleavage. Studies on the photolysis of perfluoroalkyl iodides, which can form halogen-bonding complexes with amines, show that photoexcitation of these complexes can generate radical species, indicating the role of halogen bonding in activating the C-I bond for homolytic cleavage. rsc.org

In catalytic systems, halogen bonding can play a role in substrate activation or in stabilizing transition states or intermediates. acs.org For example, in some iodine-catalyzed reactions, the initial step may involve the formation of a halogen bond between the molecular iodine catalyst and a substrate, which activates the substrate for subsequent transformations. acs.org

Advanced Mechanistic Studies of Catalytic Cycles

This compound and other benzyl halides are frequently involved as substrates or intermediates in various catalytic reactions, particularly those involving C-C bond formation or functionalization of benzylic positions. Mechanistic studies in these catalytic cycles aim to elucidate the elementary steps, intermediates, and the role of the catalyst.

In cross-coupling reactions, such as the Sonogashira coupling or related processes, aryl and benzyl halides are common electrophiles. beilstein-journals.orgresearchgate.net Mechanisms often involve oxidative addition of the organic halide to a metal catalyst (e.g., palladium, nickel, cobalt), followed by transmetallation and reductive elimination steps to form the new C-C bond. beilstein-journals.orgresearchgate.netnih.gov

Studies on nickel-catalyzed cross-electrophile coupling reactions involving benzyl chlorides (which can undergo halogen exchange to form benzyl iodides in situ) and aryl iodides have proposed catalytic cycles involving both nickel and cobalt co-catalysts. nih.gov These mechanisms can involve the generation of radical species. nih.gov

Iodide itself can act as a catalyst or a co-catalyst in some reactions. For instance, iodide has been shown to catalyze the carbonylation-benzylation of benzyl chlorides, likely through a mechanism involving halogen exchange to form benzyl iodide, which then participates in radical pathways. d-nb.info

Molecular iodine can also function as a catalyst in various transformations, often through mechanisms involving halogen bonding activation or the generation of reactive iodine species. acs.orgresearchgate.net For example, molecular iodine catalyzes the selective C-3 benzylation of indoles with benzylic alcohols, proposed to occur via a halogen-bond activated pathway where iodine activates the alcohol. acs.org

Mechanistic investigations in these catalytic systems often employ a combination of experimental techniques (e.g., kinetics, spectroscopy, isolation of intermediates) and computational methods (e.g., DFT calculations) to propose and validate catalytic cycles and understand the role of this compound or its derivatives as substrates or intermediates. nih.govnih.govescholarship.org

Interactive Table 4: Examples of Catalytic Reactions Involving Benzyl Halides

Reaction TypeExample SubstratesCatalyst ExamplesProposed Key Intermediate(s) Involving Halogen
Cross-electrophile CouplingPhenyl iodide, Benzyl chloride nih.govNi(II) complex, Co(II) complex nih.govBenzyl radical (proposed) nih.gov
Carbonylation–BenzylationBenzyl chlorides, Aryltrifluoroborates d-nb.infoIodide (catalytic) d-nb.infoBenzyl iodide (intermediate), Benzyl radical d-nb.info
C-H bond FunctionalizationAlkylbenzenes researchgate.netbeilstein-journals.orgHypervalent iodine(III) reagent researchgate.netbeilstein-journals.orgBenzylic iodide (intermediate) (proposed) researchgate.net
C-3 Benzylation of IndolesIndoles, Benzylic alcohols acs.orgMolecular iodine (catalytic) acs.orgHalogen-bonded alcohol-iodine complex (proposed) acs.org

Hypervalent Iodine Catalysis Mechanisms

Hypervalent iodine compounds, often generated in situ from aryl iodides like iodotoluenes, are valuable reagents and catalysts in organic synthesis. Their reactivity stems from the ability of the iodine atom to exist in oxidation states higher than +1, typically +3 and +5.

Hypervalent iodine(III) and iodine(V) species are frequently generated in situ from less oxidized precursors, such as aryl iodides (I(-I) or I(I)), using suitable oxidants. For instance, aryl iodides can be oxidized to hypervalent iodine(III) species like aryliodine(III) diacetates (e.g., PhI(OAc)₂) or diaryliodonium salts. arkat-usa.orgdovepress.com The in situ generation is often achieved using stoichiometric oxidants like m-chloroperbenzoic acid (mCPBA) or Oxone. nsf.govwiley-vch.dersc.orgorganic-chemistry.orgarkat-usa.org Electrocatalytic methods have also been developed for the in situ generation of hypervalent iodine intermediates from aryl iodides, driving catalytic cycles without the need for chemical oxidants. chemrxiv.orgresearchgate.netacs.org This electrochemical approach can generate I(III) species through the anodic oxidation of iodoarenes. chemrxiv.orgacs.org

Hypervalent iodine(V) species, such as 2-iodoxybenzoic acid (IBX) or Dess-Martin Periodinane (DMP), are potent oxidants and can also be generated from 2-iodobenzoic acid derivatives. frontiersin.orgrsc.orgorganic-chemistry.org Catalytic applications of iodine(V) species for transformations like alcohol oxidation have been reported using aryl iodides and co-oxidants. nsf.govwiley-vch.dersc.org

The reactivity of these in situ generated species is diverse, participating in a range of oxidative transformations and functionalization reactions.

Iodonium (B1229267) ylides, a class of hypervalent iodine(III) compounds, play a significant role in various reactions, including cyclopropanation and X-H insertions. dovepress.combeilstein-journals.orguwaterloo.ca Their reactivity can be influenced by the presence of sigma-holes on the iodine atom. beilstein-journals.orguwaterloo.caresearchgate.netacs.org Sigma-holes are regions of positive electrostatic potential on the extension of covalent bonds to halogen atoms, including iodine. beilstein-journals.orgresearchgate.netacs.org

In hypervalent iodine compounds, nonclassical sigma-hole regions can form, and interactions between these sigma-holes and Lewis basic nucleophiles can impact reactivity. beilstein-journals.orgacs.org This interaction, termed halogen bonding, has been computationally confirmed and is invoked to explain the reactivity of iodonium ylides in certain metal-free transformations and interactions with nucleophiles. beilstein-journals.orgresearchgate.net The strength and location of these sigma-holes can be influenced by the ligands attached to the iodine atom. acs.org

Transient iodanyl radicals, formally considered as iodine(II) species, have been identified as potential intermediates in certain hypervalent iodine chemical processes. chemrxiv.orgresearchgate.netnih.govacs.orgrsc.org These open-shell species can be generated through the reductive activation of hypervalent I-X bonds or via the anodic oxidation of aryl iodides. chemrxiv.orgresearchgate.netnih.govacs.org

Mechanistic studies, including those involving electrocatalysis, have provided evidence for the critical role of acetate-stabilized iodanyl radical intermediates in processes like C-N bond formation. chemrxiv.orgresearchgate.net While traditionally hypervalent iodine chemistry is often described through two-electron redox events, the involvement of one-electron pathways and iodanyl radicals in synthesis and catalysis is an active area of investigation. researchgate.netnih.govacs.org

Hypervalent iodine reagents are widely employed in oxidative functionalization reactions leading to the formation of various bonds, including C–N, C–O, C–S, C–F, and C–C bonds. frontiersin.orgnih.govorganic-chemistry.orgnih.govmdpi.combeilstein-journals.orgencyclopedia.pubnih.govresearchgate.net The mechanisms for these transformations vary depending on the specific reaction and hypervalent iodine species involved.

In many cases, hypervalent iodine(III) or iodine(V) reagents act as oxidants, facilitating the formation of new bonds through pathways that may involve ligand coupling, reductive elimination from hypervalent intermediates, or radical processes. For example, in oxidative C-N or C-O bond formation, the substrate can react with the hypervalent iodine reagent, followed by intramolecular cyclization or intermolecular coupling and subsequent elimination of the reduced iodine species (e.g., aryl iodide). organic-chemistry.orgbeilstein-journals.orgnih.gov

For C-F bond formation, (difluoroiodo)arenes, generated from aryl iodides, can be used as fluorinating agents, with proposed mechanisms involving activation of the iodane (B103173) reagent and nucleophilic attack by fluoride (B91410). beilstein-journals.orguab.cat C-C bond formation can occur through various mechanisms, including those involving iodonium ylides or oxidative coupling reactions where hypervalent iodine reagents act as oxidants or arylating agents. nih.govnih.govuwaterloo.camdpi.comencyclopedia.pub

Data on specific bond formation mechanisms often involve proposed intermediates and transformations, as illustrated in research findings. For instance, copper-catalyzed reactions involving hypervalent iodine reagents for C-N and C-C bond formation may proceed through oxidative addition of the iodonium salt to the copper catalyst, forming a high-valent copper intermediate that undergoes reductive elimination. mdpi.comencyclopedia.pub

Transition Metal-Mediated Mechanisms (e.g., Palladium, Copper)

This compound and other aryl iodides are common electrophilic partners in transition metal-catalyzed cross-coupling reactions, particularly those catalyzed by palladium and copper. mdpi.comencyclopedia.pubrsc.orgacs.orgnih.govnih.govnih.govbeilstein-journals.orgccspublishing.org.cnwikipedia.orgresearchgate.netmdpi.com These reactions typically proceed through catalytic cycles involving changes in the metal's oxidation state.

Oxidative addition and reductive elimination are fundamental steps in many transition metal-catalyzed reactions involving organoiodine compounds. rsc.orgnih.govbeilstein-journals.orgccspublishing.org.cnwikipedia.orgresearchgate.netmdpi.comscribd.comlibretexts.orglibretexts.org In these processes, the transition metal catalyst facilitates the cleavage and formation of covalent bonds.

Oxidative Addition: This step involves the insertion of a low-valent transition metal into a substrate bond, such as the C-I bond of this compound. wikipedia.orgresearchgate.netmdpi.comscribd.comlibretexts.orglibretexts.org The metal's oxidation state and coordination number increase by two. scribd.comlibretexts.orglibretexts.org For example, in palladium-catalyzed cross-coupling reactions like the Suzuki reaction, a Pd(0) species undergoes oxidative addition with the aryl iodide to form an aryl palladium(II) intermediate. nih.govnih.govwikipedia.orgresearchgate.netmdpi.com Oxidative addition is favored for electron-rich metal centers in low oxidation states and typically requires the metal to be coordinatively unsaturated. scribd.comlibretexts.org The mechanism can be concerted, ionic, or radical-based. scribd.comlibretexts.org

Reductive Elimination: This is the reverse of oxidative addition, where two ligands on a high-valent metal center couple to form a new bond, and the metal's oxidation state and coordination number decrease by two, regenerating the lower-valent catalyst. nih.govbeilstein-journals.orgccspublishing.org.cnwikipedia.orgresearchgate.netmdpi.comscribd.comlibretexts.orglibretexts.org In cross-coupling reactions, reductive elimination typically forms the new C-C or C-heteroatom bond. nih.govwikipedia.orgresearchgate.netmdpi.comlibretexts.org For instance, after transmetalation in the Suzuki reaction, a palladium(II) intermediate undergoes reductive elimination to release the biaryl product and regenerate the Pd(0) catalyst. nih.govnih.govwikipedia.orgresearchgate.netmdpi.com Reductive elimination is generally favored for electron-poor metal centers in higher oxidation states and requires the ligands to be in a cis configuration. scribd.comlibretexts.org

Radical Pathways in Cross-Coupling Reactions

Cross-coupling reactions represent a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While many established cross-coupling protocols, such as the Suzuki, Heck, and Negishi reactions, primarily operate through polar, two-electron mechanisms involving oxidative addition, transmetalation, and reductive elimination, an increasing body of research highlights the significant role of radical pathways. These alternative mechanisms often involve single electron transfer (SET) processes and the generation of highly reactive radical intermediates. Aryl halides, including the isomers of this compound (iodotoluene), are key substrates in many cross-coupling reactions, and their participation in radical pathways is a subject of ongoing mechanistic investigation.

The involvement of radical intermediates in cross-coupling can offer distinct advantages, such as enabling transformations that are challenging via traditional polar routes, facilitating couplings under milder conditions, or accessing unique reactivity profiles. Mechanistic studies are crucial for understanding how these radical pathways are initiated, propagated, and terminated, particularly when employing aryl iodides like this compound, which are known to readily participate in single-electron processes due to the relatively weak C-I bond.

Initiation of Radical Pathways

Radical pathways in cross-coupling reactions involving this compound can be initiated through various methods, often involving a single electron transfer (SET) event to the aryl iodide.

One significant initiation route is cathodic reduction. Studies have demonstrated that cathodic cross-coupling reactions of aryl halides, including 4-iodotoluene (B166478), can proceed via a single electron transfer pathway from the cathode to the aryl halide. mdpi.comresearchgate.net This initial SET generates a radical anion of the aryl halide. mdpi.comresearchgate.net

Photoinduced processes also serve as effective initiators for radical cross-coupling. Irradiation of aryl iodides with light can lead to homolytic cleavage of the carbon-iodine bond, directly generating an aryl radical. researchgate.netnih.govacs.org This photoexcitation can occur with or without the aid of a photosensitizer. For instance, photoinduced cross-coupling of aryl iodides with alkenes has been shown to involve the generation of aryl radicals via C-I bond homolysis of photoexcited aryl iodides. researchgate.netacs.org Similarly, visible-light-induced cross-coupling of aryl iodides with hydrazones has been reported to involve a single-electron-transfer process within an electron donor-acceptor (EDA) complex formed between the hydrazone anion and the aryl halide, leading to the generation of aryl radicals. rsc.org

Furthermore, certain reaction conditions involving strong bases or electron donors can also trigger SET to aryl iodides, initiating radical chain reactions. researchgate.netrsc.org For example, the reaction of 4-iodotoluene with certain potassium amide bases has been shown to involve a radical path, with the base potentially acting as a radical source or single electron donor. rsc.org

Propagation and Termination

Once initiated, radical cross-coupling reactions typically proceed via radical chain mechanisms. The aryl radical, formed from this compound or other aryl iodides, can participate in various propagation steps, such as adding to an alkene or reacting with another species to form a new radical. For instance, in photoinduced cross-coupling with alkenes, the aryl radical can add to the alkene, generating a new carbon radical intermediate. researchgate.netacs.org In cathodic cross-coupling, the aryl radical can add to an arene, forming a radical intermediate that can then undergo further SET and elimination steps to propagate the chain and form the coupled product. mdpi.comresearchgate.net

Termination steps typically involve the combination or disproportionation of two radical species, leading to stable products or byproducts and breaking the radical chain.

Specific Examples Involving this compound in Radical Cross-Coupling

This compound isomers and other aryl iodides have been investigated in various cross-coupling reactions proceeding through radical pathways:

C-C Bond Formation:

Biaryl Coupling: While many biaryl couplings proceed via traditional metal-catalyzed mechanisms, radical pathways can also be operative, particularly under specific conditions like photoirradiation or electrochemistry. Cathodic cross-coupling of 4-iodotoluene with benzonitrile (B105546) has been demonstrated to yield coupled products via a single electron transfer pathway involving aryl radicals. mdpi.comresearchgate.net

Aryl-sp3 Coupling: Radical mechanisms are increasingly recognized in the formation of aryl-sp3 bonds. For example, the cross-electrophile coupling of epoxides with aryl iodides, including 2-iodotoluene (B57078), has been shown to involve radical intermediates, particularly when styrene (B11656) oxides are used. ucla.edu Aryl iodides, including 4-iodotoluene, have also been employed as aryl radical precursors in dehydrogenative C(sp3)-H functionalization reactions, leading to C(sp3)-C(sp3) coupling. rsc.org

Aryl-Arene Coupling: Cathodic cross-coupling of 4-iodotoluene with arenes like benzonitrile and 1,4-dimethoxybenzene (B90301) demonstrates a radical pathway for aryl-arene C-C bond formation. mdpi.comresearchgate.net

C-Heteroatom Bond Formation:

C-S Coupling: Photo-induced C-S radical cross-coupling of aryl iodides with disulfides has been reported, proceeding under transition-metal-free conditions via a radical mechanism involving the coupling of aryl radicals and sulfur radicals. frontiersin.org Aryl iodides are also substrates in photoredox nickel-catalyzed C-S cross-coupling, where a radical pathway involving the photogeneration of thiyl radicals has been proposed. nsf.gov

Borylation: Radical borylation reactions involving aryl iodides have emerged as a method for C-B bond formation. The transition metal-free borylation of aryl iodides with bis(pinacolato)diboron (B136004) (B2pin2) under thermal conditions has been suggested to proceed via a radical chain reaction involving aryl radicals. rsc.org

Mechanistic Evidence

Numerous mechanistic studies have been conducted to support the involvement of radical intermediates in these cross-coupling reactions. Radical trapping experiments, often employing reagents like TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl), are commonly used to detect the presence of radical species. The inhibition or quenching of a reaction upon addition of a radical scavenger provides strong evidence for a radical pathway. rsc.orgrsc.org

Electrochemical studies, such as cyclic voltammetry, can provide insights into the reduction or oxidation potentials of substrates and intermediates, supporting SET mechanisms. mdpi.comresearchgate.net For instance, cyclic voltammetry of 4-iodotoluene has been used to study its reduction behavior in cathodic cross-coupling. mdpi.comresearchgate.net

Spectroscopic methods, including time-resolved techniques, can be employed to detect and characterize transient radical species. Studies on the unimolecular dissociations of iodotoluene radical cations using time-resolved photodissociation spectroscopy have provided information on the formation and rearrangement of tolyl radicals. researchgate.net

Furthermore, the observation of characteristic radical-derived byproducts, such as reduced aryl halides (e.g., toluene (B28343) from iodotoluene) or biaryl coupling products (formed by homocoupling of aryl radicals), can also indicate the presence of radical pathways. researchgate.netrsc.org

Research Findings and Data

Research findings highlight the versatility of radical pathways involving this compound and other aryl iodides in forming various chemical bonds. The efficiency and selectivity of these reactions are influenced by factors such as the nature of the coupling partner, the catalyst or initiator system, solvent, and temperature.

For example, in the cathodic cross-coupling of 4-iodotoluene with benzonitrile, the yield of the coupling product was influenced by the amount of electricity passed and the concentration of benzonitrile. mdpi.comresearchgate.net

Table 1 provides illustrative examples of cross-coupling reactions involving this compound or related aryl iodides where radical pathways have been implicated.

Aryl Halide (Example)Coupling PartnerReaction TypeProposed Radical Intermediate(s)Key Initiation MethodReference
4-IodotolueneBenzonitrileC-C (Aryl-Arene)Aryl radical, Radical anionCathodic reduction mdpi.comresearchgate.net
Aryl IodidesAlkenesC-C (Aryl-Alkene)Aryl radicalPhotoinduced researchgate.netnih.govacs.org
Aryl IodidesHydrazonesC-CAryl radical, Radical anionVisible light/EDA rsc.org
p-IodotolueneB2pin2C-B (Borylation)Aryl radicalThermal/Base rsc.org
Aryl IodidesDisulfidesC-S (Sulfidation)Aryl radical, Sulfur radicalPhotoinduced frontiersin.org
Aryl IodidesThiolsC-SThiyl radicalPhotoredox Ni-cat. nsf.gov
(Hetero)aryl IodidesEpoxidesC-C (Aryl-sp3)Alkyl radicalNi/Ti/Photoredox cat. ucla.edu
4-IodotolueneBenzylic alcoholsC-C (Csp3-Csp3)Aryl radicalTransition-metal-free rsc.org

These examples underscore the growing importance of understanding and controlling radical pathways in cross-coupling chemistry to expand the scope of accessible transformations.

Role in Materials Science and Engineering

Design and Synthesis of Tailored Organic Materials

The specific chemical characteristics of iodomethylbenzene isomers make them valuable in the creation of a wide array of tailored organic materials, from porous polymers designed for environmental remediation to highly ordered liquid crystals for display technologies.

Porous organic polymers (POPs) are a class of materials characterized by high surface areas, tunable porosities, and excellent chemical stability, making them ideal candidates for adsorption applications. rsc.orgresearchgate.net The design of POPs for specific targets, such as radioactive iodine vapor (I₂) and organic iodides (e.g., methyl iodide, CH₃I) released from nuclear fuel reprocessing, is a critical area of research. digitellinc.com The effectiveness of these polymers is often dependent on the functional groups incorporated into their structure.

Research has shown that POPs functionalized with active groups specific to iodine demonstrate high-capacity adsorption. digitellinc.com While not always synthesized directly from this compound, the principles underlying iodine capture are relevant. The synthesis of POPs often involves cross-linking aromatic monomers through reactions like Friedel-Crafts alkylation, Sonogashira-Hagihara coupling, or Yamamoto polymerization. doi.orgmdpi.com In this context, di- or tri-functionalized derivatives of this compound could serve as monomers. The iodine atom itself can act as a site for further functionalization or participate directly in iodine capture through halogen bonding and other non-covalent interactions.

The mechanism of capture involves both physisorption within the polymer's pores and chemisorption, where stronger chemical bonds are formed. bohrium.com For instance, POPs with nitrogen-rich structures, such as those based on triazine, show high iodine vapor uptake, reaching up to 317 wt% at 80 °C. nih.gov The presence of heteroatoms and aromatic rings in the polymer framework enhances the affinity for iodine molecules. The large, polarizable electron cloud of the iodine atom in an iodo-functionalized POP could create specific binding sites that enhance the capture efficiency for I₂ via charge-transfer interactions.

Performance of Various Porous Organic Polymers in Iodine Capture
Polymer NameMonomers/PrecursorsIodine Vapor Uptake (wt%)ConditionsReference
XJPOPsFunctionalized aromatic compounds510% (I₂)75 °C digitellinc.com
InPOP-3Indole-bearing monomersHighest among tested InPOPsVapor phase bohrium.com
NRPOP-1Melamine, Thieno[2,3-b]thiophene-2,5-dicarboxaldehyde317%80 °C, 1 bar nih.gov
C-P1 (PAF)Tetraphenylmethane derivativesNot specified for iodine, high CO₂ uptake- nih.gov

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. Their application in display technology is ubiquitous, and research continues to explore new ways to control their self-assembly and stabilize their ordered phases (mesophases). Halogen bonding has emerged as a powerful tool for this purpose. whiterose.ac.uk A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as a pyridine (B92270) nitrogen. nih.gov

The strength of the halogen bond increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. nih.gov This makes iodo-substituted compounds, like this compound, potent halogen bond donors. In the context of liquid crystals, this interaction can be used to link non-mesomorphic (non-liquid crystalline) molecules together to form supramolecular complexes that do exhibit liquid crystal phases. researchgate.net For example, complexes formed between various alkoxystilbazoles or 4-alkoxyphenyl-4-pyridines and iodine-containing molecules like molecular iodine (I₂) or iodopentafluorobenzene (B1205980) have been shown to form stable smectic A and nematic mesophases. researchgate.netrsc.orgrsc.orgrsc.org

The stability of these mesophases is directly related to the strength of the halogen bond. unizar.es The N···I bond in these complexes is remarkably short and directional, often measuring around 65-68% of the sum of the van der Waals radii of nitrogen and iodine. rsc.org This strong, specific interaction helps to enforce the molecular alignment necessary for the formation of liquid crystalline phases, often at surprisingly high temperatures for the given molecular size. rsc.orgnih.gov The use of an this compound derivative in such a system would allow for fine-tuning of the mesophase properties through the position of the methyl group, which affects the molecule's shape and dipole moment.

Characteristics of Halogen-Bonded Liquid Crystalline Complexes
Halogen Bond DonorHalogen Bond AcceptorN···I Distance (Å)N···I Distance (% of vdW radii sum)Observed MesophaseReference
Iodine (I₂)4-hexyloxyphenyl-4-pyridine2.398(3)~68%Smectic A rsc.org
Iodine (I₂)Alkoxystilbazole2.353~67%Smectic A rsc.orgnih.gov
Iodine Monobromide (IBr)4-alkoxyphenyl-4-pyridines2.289(3) - 2.303(4)~65%Smectic A rsc.org
Pentafluoroiodobenzene4-alkoxystilbazoleNot specifiedNot specifiedSmectic A, Nematic researchgate.net

Electroactive materials, particularly conductive polymers, are a cornerstone of modern electronics, finding use in sensors, transistors, and light-emitting diodes. researchgate.netiarjset.com These polymers possess a conjugated π-electron system along their backbone, which allows for the movement of charge carriers. The synthesis of these polymers often relies on coupling reactions between aromatic monomers.

This compound derivatives are valuable precursors for these materials due to the reactivity of the carbon-iodine bond. The C-I bond is susceptible to oxidative addition in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Yamamoto couplings, which are standard methods for forming the carbon-carbon bonds that constitute the polymer backbone. uva.es The relatively low strength of the C-I bond allows these reactions to proceed under milder conditions compared to those involving bromo- or chloro-aromatics.

The final properties of the conductive polymer, such as its conductivity, solubility, and processability, can be tailored by the choice of monomer. bohrium.com Using an this compound-based monomer introduces a methyl group onto the polymer backbone. This group can increase the polymer's solubility in organic solvents, which is crucial for processing the material into thin films for electronic devices. Furthermore, the electronic properties of the polymer can be modified through "doping," an oxidation or reduction process that introduces charge carriers into the conjugated system. ekb.eg The inherent electronic characteristics of the this compound unit would influence the polymer's band gap and its response to doping.

Photonic materials are designed to manipulate light and are essential for applications in nonlinear optics (NLO), data storage, and sensing. A key component of these materials is the chromophore, a molecule that absorbs and interacts with light. The performance of these materials is highly dependent on the properties of the individual chromophores and how they arrange themselves in the solid state, a phenomenon known as aggregation. nlmphotonics.com

This compound can be incorporated into the structure of chromophores to tune their electronic and photophysical properties. For instance, in "push-pull" chromophores, which feature an electron-donating group and an electron-accepting group connected by a π-conjugated bridge, the iodine atom can be used as a heavy atom to promote intersystem crossing or to modify the molecule's hyperpolarizability (its NLO response). uantwerpen.be Synthetically, this compound can be a starting point for building more complex chromophore structures via coupling reactions.

Chromophore aggregation can be detrimental, often leading to quenching of fluorescence and a reduction in performance. However, some systems exhibit aggregation-induced emission (AIE), where fluorescence is enhanced upon aggregation. spie.org The steric bulk and intermolecular interactions introduced by substituents like the iodo and methyl groups on a benzene (B151609) ring can be used to control the packing of chromophores in the solid state. This control is crucial for either preventing performance-degrading aggregation or promoting beneficial AIE, thereby enabling the design of more efficient photonic devices.

Nanomaterials and Optoelectronic Devices

The transition from bulk materials to nanomaterials has opened new frontiers in optoelectronics. This compound and related iodo-organic compounds play a role, particularly as precursors or additives in the synthesis of high-performance nanocrystals for devices like LEDs and solar cells.

Halide perovskite nanocrystals (PNCs) have garnered immense attention for their exceptional optoelectronic properties, including high photoluminescence quantum yields (PLQY) and tunable bandgaps. frontiersin.orgrsc.org These materials, with a typical structure of APbX₃ (where A is a cation, and X is a halide), are often synthesized via colloidal methods. The choice of precursors is critical in controlling the size, shape, and surface properties of the resulting nanocrystals. researchgate.net

Iodine-containing perovskites, such as CsPbI₃, are of particular interest for their narrow emission in the red and near-infrared regions. mdpi.com The synthesis of these nanocrystals requires a source of iodide ions. While inorganic salts are common, organic iodide sources can also be used. More importantly, organic ligands are crucial for stabilizing the colloidal nanocrystals and passivating surface defects.

In this context, while not a direct precursor, the principles related to iodinated organic molecules are highly relevant. For example, long-chain alkylammonium halides are used as capping ligands. Research has shown that using ligands like didodecyldimethylammonium (B1216837) bromide (DDAB) can lead to a halogen-rich surface on CsPbI₃ nanocrystals, significantly enhancing their stability and maintaining a high quantum yield (>80%) for extended periods. rsc.org An iodinated organic molecule like this compound, or more likely a functionalized, long-chain derivative thereof, could serve as a surface ligand. The iodine atom could interact with the nanocrystal surface, passivating iodide vacancy defects, which are a common source of non-radiative recombination, thereby improving the efficiency and stability of optoelectronic devices such as LEDs and photodetectors. frontiersin.orgrsc.org

Enhancement of Solar Cell Efficiency and Light-Emitting Diodes Performance

The quest for more efficient and stable solar energy conversion and light-emitting technologies has led researchers to explore novel materials and additives. While direct and extensive research specifically detailing the use of this compound in the enhancement of solar cell efficiency and LED performance is still an area of active investigation, the principles of using similar iodide-containing compounds suggest potential mechanisms for its application.

Similarly, in the field of organic light-emitting diodes (OLEDs), the introduction of specific additives can significantly impact device performance. While research directly incorporating this compound as an additive is not extensively documented, the functional roles of related organic molecules provide a basis for its potential utility. For example, the modification of interfaces between different layers in an OLED stack is crucial for efficient charge injection and transport. cnr.it It is plausible that this compound or its derivatives could be investigated for their potential to modify these interfaces, leading to improved brightness and efficiency of the OLEDs. nih.gov

Polymer Performance in Materials Applications

This compound serves as a valuable tool in the synthesis of polymers with tailored properties. Its reactivity allows it to be incorporated into polymer chains or to act as an initiator or chain transfer agent in polymerization processes, thereby influencing the final characteristics of the material.

The incorporation of this compound into a polymer can also directly affect its bulk properties. The bulky and polarizable nature of the iodomethyl group can influence intermolecular interactions between polymer chains, which in turn can alter properties such as tensile strength, thermal stability, and solvent resistance. researchgate.netscispace.com The specific impact would depend on the concentration of this compound units within the polymer and the nature of the polymer backbone itself.

Organic Semiconductors and Dyes

The synthesis of novel organic semiconductors and functional dyes is a cornerstone of modern materials science, with applications ranging from flexible electronics to advanced imaging technologies. This compound and its derivatives are valuable building blocks in the creation of these complex organic molecules.

In the field of organic semiconductors, the design of molecules with specific electronic properties is paramount. researchgate.netrsc.org The ability to introduce an iodomethyl group onto an aromatic ring provides a synthetic handle for further chemical modifications. For example, the iodine atom can be readily displaced in cross-coupling reactions, allowing for the construction of larger, conjugated systems that are essential for charge transport in organic field-effect transistors (OFETs) and other electronic devices. While specific research on this compound-based organic semiconductors is emerging, the general strategies for building these materials often rely on halogenated precursors.

Similarly, in the synthesis of functional dyes, this compound can be used as a starting material to introduce a benzyl (B1604629) group or to facilitate the coupling of different aromatic moieties. This is particularly relevant in the design of dyes for applications such as dye-sensitized solar cells (DSSCs), where the molecular structure of the dye plays a critical role in light absorption and electron injection processes. rsc.orgnih.gov The ability to precisely control the structure of the dye molecule allows for the tuning of its photophysical properties, such as its absorption spectrum and excited-state lifetime.

Insights from Theoretical and Computational Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of iodomethylbenzene. ucsb.eduirjweb.comnih.gov These calculations can determine the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-poor. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity. nih.gov

For this compound, the iodine atom, being highly electronegative, withdraws electron density from the aromatic ring through induction, while also donating electron density through resonance. The methyl group, in contrast, is a weak electron-donating group. DFT calculations can precisely map these electronic effects, often visualized through Molecular Electrostatic Potential (MEP) maps, which use color-coding to show regions of positive and negative electrostatic potential. nih.gov These maps reveal that the area around the iodine atom is typically negative, while the hydrogen atoms of the methyl group are positive, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. nih.govnumberanalytics.com

Table 1: Representative Data from DFT Calculations for Aromatic Compounds. While specific values for this compound isomers require dedicated studies, this table illustrates typical parameters obtained.
ParameterDescriptionTypical Significance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelated to the molecule's ability to donate electrons. nih.gov
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelated to the molecule's ability to accept electrons. nih.gov
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMOIndicates chemical reactivity and kinetic stability. irjweb.com
Dipole Moment (µ)Measure of the net molecular polarityInfluences solubility and intermolecular interactions.

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. youtube.com By mapping the PES for a chemical reaction, chemists can identify the most likely pathway from reactants to products. This pathway, known as the Minimum Energy Path (MEP), passes through transition states, which are high-energy points corresponding to the reaction's activation barrier. uab.cat

The Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. youtube.comlibretexts.org It is a direct measure of bond strength. For this compound, the most studied BDE is that of the carbon-iodine (C-I) bond, as its cleavage is central to many of its reactions. The C(sp²)–I bond is relatively weak compared to other carbon-halogen bonds, which accounts for the high reactivity of aryl iodides in reactions like Suzuki, Heck, and Sonogashira couplings. umb.edu

Computational methods, particularly DFT using functionals like M06-2X or B3LYP, can accurately calculate BDEs. youtube.com While specific, peer-reviewed calculations for the C-I BDE in iodotoluene isomers are not widely published, values can be reliably estimated to be similar to that of iodobenzene (B50100), which is approximately 280 kJ/mol. Calculations also allow for the study of reaction barriers (activation energies). For instance, in a Suzuki coupling, DFT can calculate the energy barrier for the oxidative addition of iodotoluene to a palladium catalyst, providing a quantitative measure of how fast this key step occurs. researchgate.netlibretexts.org These theoretical barriers can then be compared with experimental kinetic data to validate the proposed reaction mechanism.

Table 2: Typical Bond Dissociation Energies (BDEs) for Bonds in Aromatic Compounds.
BondMoleculeApproximate BDE (kJ/mol)
C-IIodobenzene (proxy for this compound)~280
C-BrBromobenzene~335
C-ClChlorobenzene~400
C-H (aromatic)Toluene (B28343)~470
C-H (methyl)Toluene~375

Molecular Dynamics Simulations for Conformational Analysis

A notable application of conformational analysis is in understanding the structure of crystalline p-iodotoluene. Experimental studies using neutron spectroscopy, complemented by theoretical models, have investigated the head-to-tail disorder in its crystal structure. nih.gov This disorder involves molecules being oriented in two opposing directions within the crystal lattice. MD simulations can help rationalize the energetic landscape of this disorder and its temperature dependence. nih.gov Furthermore, the existence of force field parameters for molecules like 4-iodotoluene (B166478) in databases such as the Automated Topology Builder (ATB) facilitates the setup of new MD simulations to study its behavior in solution, predicting properties like solvation free energy and diffusion coefficients. researchgate.net

Prediction of Spectroscopic Properties and Signatures

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming structures. umb.edumdpi.comnih.gov

For this compound, Time-Dependent DFT (TD-DFT) can be used to predict its UV-Vis absorption spectrum. umb.edulibretexts.orgmedium.commdpi.com These calculations determine the energies of electronic transitions from the ground state to various excited states. nih.gov By calculating the transition energies and their corresponding oscillator strengths (a measure of transition probability), a theoretical spectrum can be generated and compared with experimental results. umb.edu This can help assign the specific electronic transitions (e.g., π → π*) responsible for the observed absorption bands.

Similarly, Nuclear Magnetic Resonance (NMR) spectra can be predicted with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating NMR chemical shifts. nih.govmdpi.comnih.gov Computational chemists can build a model of an this compound isomer, optimize its geometry, and then perform GIAO calculations to predict the ¹H and ¹³C chemical shifts. These predicted values, when compared to experimental spectra, can unambiguously confirm the isomeric structure (ortho, meta, or para) of a synthesized compound.

Modeling of Catalytic Mechanisms and Intermediates

This compound is a common substrate in many important catalytic reactions, and computational modeling provides a window into the complex mechanisms involved. researchgate.net DFT calculations are used to map out the entire catalytic cycle, step-by-step, revealing the structures and energies of all intermediates and transition states. umb.edu

In the palladium-catalyzed Suzuki-Miyaura reaction, for example, iodotoluene undergoes a series of transformations:

Oxidative Addition: The C-I bond of iodotoluene adds to a Pd(0) complex, forming a square planar Pd(II) intermediate. Computational models can visualize this intermediate, showing the tolyl and iodo ligands attached to the palladium center. youtube.comnih.gov

Transmetalation: The tolyl group is exchanged for an organic group from a boronic acid derivative. Modeling this step helps understand the role of the base and the structure of the key four-centered transition state. researchgate.net

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst. The energy barrier of this final step is often rate-determining and can be accurately calculated. umb.edu

By modeling these steps for ortho-, meta-, and para-iodotoluene, computational studies can explain differences in reactivity and selectivity observed experimentally.

Design Principles for Novel this compound-Based Compounds

The principles of computational chemistry are increasingly used for the in silico design of novel molecules with specific functions. medium.comrug.nlclinicalcasereportsint.com this compound, as a readily available and reactive building block, serves as an excellent starting point or scaffold in such design studies.

Design principles for new compounds based on this compound leverage the computational insights described in previous sections:

Electronic Tuning: By calculating the HOMO/LUMO levels and MEP maps of various substituted iodotoluene derivatives, chemists can predict how adding different functional groups will alter the molecule's electronic properties. irjweb.comnih.gov This is crucial for designing new organic electronic materials, where tuning the energy levels is essential for efficient charge transport.

Steric Control: The iodine atom is large and the methyl group provides steric bulk. Computational models can predict how the position of these groups will influence the shape of a final product, which is critical in drug design for achieving a precise fit into a biological target's active site.

Reactivity Prediction: Knowing the BDE of the C-I bond and the calculated barriers for its reaction allows designers to select appropriate reaction conditions or to modify the scaffold to make it more or less reactive as needed for a specific synthetic route. youtube.comyoutube.com

Through these in silico strategies, the development of new functional molecules, from pharmaceuticals to advanced materials, can be made more efficient and rational, with this compound serving as a versatile foundational component.

Analytical and Spectroscopic Characterization Techniques in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of organic molecules in solution. For benzyl (B1604629) iodide, both ¹H and ¹³C NMR are routinely used. The ¹H NMR spectrum typically shows signals for the aromatic protons and the benzylic CH₂I protons. The chemical shifts and splitting patterns of these signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms. ¹³C NMR provides information about the carbon skeleton.

While specific detailed NMR data for benzyl iodide itself (chemical shifts, coupling constants) from direct search results are somewhat limited in the context of advanced techniques like NOESY or HSQC for conformational analysis within the provided search snippets, general principles of these techniques apply. Studies on related benzyl derivatives and the application of these techniques are available and illustrate their potential use for benzyl iodide.

Elucidation of Conformational Dynamics (e.g., NOESY, HSQC)

Conformational dynamics in benzyl iodide primarily involve the rotation around the C(phenyl)-C(methylene) bond. While the benzene (B151609) ring is rigid, the CH₂I group can rotate, leading to different spatial arrangements of the iodine atom and the aromatic ring. Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into through-space correlations between protons, which can help elucidate preferred conformations and assess the rate of conformational interconversion. For example, NOESY could show correlations between the benzylic protons and specific aromatic protons depending on the favored rotamers.

Studies on related benzyl compounds, such as benzyl imidazolidines, have successfully employed NOESY experiments to analyze conformational features and nitrogen inversion dynamics, demonstrating the applicability of this technique to systems containing the benzyl moiety. researchgate.net Similarly, HSQC (Heteronuclear Single Quantum Coherence) experiments are invaluable for correlating proton and carbon signals directly bonded to each other, aiding in the assignment of complex NMR spectra and providing information about the hybridization state of carbon atoms. usm.my Although specific NOESY or HSQC data for the conformational dynamics of benzyl iodide were not prominently found in the search results, these techniques are standard for such investigations in organic chemistry.

Research on benzyl chloride and bromide derivatives has utilized ¹H NMR to study low-energy conformations based on spin-spin interactions, suggesting a barrier to internal rotation for benzyl iodide as well. cdnsciencepub.com

Stereochemical Assignment through Coupling Constants and Chemical Shifts

While benzyl iodide itself does not possess a stereocenter, the analysis of coupling constants and chemical shifts in NMR is fundamental for confirming its structure and purity. For substituted benzyl iodide derivatives, coupling constants between vicinal and geminal protons can provide information about dihedral angles and the relative orientation of substituents, which is crucial for stereochemical assignment. Chemical shifts are highly sensitive to the electronic environment and can indicate the presence of different functional groups and their positions. For instance, the benzylic protons' chemical shift is influenced by the anisotropic effect of the aromatic ring and the electronegativity of the iodine atom.

Published ¹H and ¹³C NMR data for benzyl iodide confirm the expected signals for the aromatic ring and the iodomethyl group. google.com Analysis of coupling patterns within the aromatic region helps confirm the substitution pattern (monosubstituted benzene ring).

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of crystalline solid compounds. While benzyl iodide is a low-melting solid (melting point 34.1 °C), it can form crystals suitable for X-ray diffraction. nih.gov X-ray crystallography provides bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular geometry in the solid state.

Studies on benzyl iodide derivatives and related benzyl-containing salts highlight the utility of X-ray crystallography in determining solid-state structures. iucr.orgrsc.orgacs.orgnih.gov For example, the crystal structure of (E)-2-benzyl-1,3-diphenylisothiouronium iodide, synthesized from benzyl iodide, was determined by X-ray crystallography, providing details on bond angles and dihedral angles within the molecule and its packing in the crystal lattice. iucr.orgiucr.orgresearchgate.net

Analysis of Crystal Lattice Interactions (e.g., C-H···I, I···I contacts)

X-ray crystallography is crucial for understanding how molecules pack in the solid state and the nature of intermolecular interactions that influence crystal packing. In organic iodine compounds, including benzyl iodide, weak interactions such as C-H···I hydrogen bonds and I···I halogen bonding can play significant roles in crystal lattice formation and stability. nih.govmdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) MS is a common method for volatile organic compounds like benzyl iodide, often producing a molecular ion peak and characteristic fragment ions. iitd.ac.in

The EI mass spectrum of benzyl iodide shows a molecular ion peak at m/z 218 (corresponding to C₇H₇I). nih.govwikidata.org A prominent fragmentation pathway involves the cleavage of the weak benzylic C-I bond, leading to the formation of the stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. nih.govwikidata.orgcore.ac.uk Other fragment ions corresponding to the further fragmentation of the benzyl cation or the phenyl radical may also be observed. nih.gov

Reaction Monitoring and Intermediate Identification (e.g., ESI-MS)

Mass spectrometry, particularly techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), is increasingly used for monitoring chemical reactions in real-time and identifying transient intermediates. rsc.orgnih.gov ESI is a soft ionization technique well-suited for analyzing polar or charged species directly from solution. rsc.orgnih.gov

While EI-MS is useful for characterizing isolated benzyl iodide, ESI-MS can be applied to study reactions where benzyl iodide is a reactant or product, especially in polar solvent systems. ESI-MS allows for the detection of ionic intermediates that may be too short-lived or low in concentration to be observed by other spectroscopic methods. nih.gov Studies utilizing ESI-MS for reaction monitoring in organic synthesis, although not specifically focused on benzyl iodide as the primary subject, demonstrate its capability to track reactants, products, and proposed intermediates in complex reaction mixtures. rsc.orgresearchgate.netrsc.orguvic.ca For instance, ESI-MS has been used to monitor the acetylation of benzyl alcohol, a related benzyl compound, and even detect proposed intermediates. rsc.orgrsc.org This indicates the potential of ESI-MS for monitoring reactions involving benzyl iodide and identifying charged species formed during such transformations.

Time-Resolved Photodissociation (TRPD) Spectroscopy for Ion Studies

Time-Resolved Photodissociation (TRPD) spectroscopy is a powerful technique used to study the unimolecular dissociation dynamics of gas-phase ions. It provides insights into the fragmentation pathways and kinetics of ions following photoexcitation. Studies involving iodotoluene radical cations, which are closely related to iodomethylbenzene ions, have utilized TRPD spectroscopy coupled with Fourier transform-ion cyclotron resonance (FT-ICR) mass spectrometry to investigate their dissociation processes. researchgate.netacs.org

Research on the unimolecular dissociations of o-, m-, and p-iodotoluene radical cations has shown that these ions yield C₇H₇⁺ fragments through the loss of an iodine atom. researchgate.netacs.org TRPD spectra of these radical cations were obtained in the wavelength range of 480−575 nm. researchgate.netacs.org By combining rate-energy data from TRPD with data from higher internal energy ranges, researchers have been able to extract activation parameters for these unimolecular dissociations. researchgate.netacs.org

One key dissociation channel involves direct C-I bond cleavage, leading to the formation of tolyl cations. acs.org Another significant pathway is a rearrangement channel that results in the formation of the benzyl cation. acs.org The activation barriers for this rearrangement channel have been determined for the o-, m-, and p-iodotoluene isomers, showing values around 1.77 to 1.90 eV. acs.org These studies suggest that the lowest barrier rearrangement process likely involves hydrogen atom migration from the α-carbon to the ring, followed by further rearrangements to form benzyl cation precursors, consistent with a McLafferty-type mechanism. acs.org

Slow time-resolved photodissociation studies of p-iodotoluene ions using ion cyclotron resonance mass spectrometry have resolved the dissociation at various wavelengths between 532 and 630 nm. aip.org These experiments revealed slow dissociation rates, with inverse time constants for fragment ion appearance ranging from 2×10² to 1.1×10³ s⁻¹. aip.org At longer wavelengths, dissociation competes with infrared-radiative relaxation of the photoexcited ion. aip.org The dissociation kinetics were found to be in agreement with a Rice-Ramsperger-Kassel-Marcus (RRKM) model, indicating that a molecular rearrangement preceding dissociation is the rate-limiting step due to a high activation energy of 1.9 eV. aip.org

While direct TRPD studies specifically on the this compound radical cation (where the iodine is on the methyl group) are less extensively documented in the provided search results compared to iodotoluene isomers (where the iodine is on the ring), the principles and techniques applied to iodotoluene radical cations are highly relevant. The C-I bond cleavage and potential rearrangement pathways observed in iodotoluene radical cations provide a strong basis for understanding the likely dissociation mechanisms of the this compound radical cation under similar photoexcitation conditions.

Other Spectroscopic Methods (e.g., Electron Paramagnetic Resonance)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study chemical species that possess unpaired electrons, such as organic radicals and transition metal complexes. libretexts.orgwikipedia.orgnih.gov EPR spectroscopy is analogous to Nuclear Magnetic Resonance (NMR) but focuses on the spins of electrons rather than atomic nuclei. wikipedia.org It is a valuable tool for elucidating the electronic environment of unpaired electrons and can provide information about the identity and distance of atoms from the unpaired electron through hyperfine interactions. libretexts.org

While extensive EPR studies focusing solely on the this compound radical itself were not prominently featured in the search results, related studies on paramagnetic species generated in the presence of iodotoluene provide relevant context. For instance, EPR spectroscopy has been employed in mechanistic investigations of catalytic reactions involving aryl iodides, such as 4-iodotoluene (B166478). semanticscholar.orgosti.gov

In studies of nickel-catalyzed cross-coupling reactions, EPR spectroscopy was used to investigate the formation of paramagnetic intermediates when 4-iodotoluene was present. semanticscholar.orgosti.gov While the EPR spectrum of a nickel complex did not alter upon the addition of 4-iodotoluene initially, the technique was crucial in identifying paramagnetic nickel(I) species formed during the reaction with other reagents like phenylmagnesium bromide. semanticscholar.orgosti.gov This highlights the utility of EPR in detecting and characterizing transient paramagnetic species that may be involved in reactions where this compound or its isomers participate.

Another instance where EPR was used in a related context involved studying radical anions generated in the presence of 4-iodotoluene during metal-free arylation reactions. rsc.org Room temperature EPR spectra provided parameters such as the isotropic g-value and hyperfine coupling constants, which are characteristic of the radical species formed. rsc.org

Although direct EPR spectroscopic characterization of the this compound radical cation or neutral radical was not a primary focus of the search results, these examples demonstrate the applicability of EPR spectroscopy in studying paramagnetic species in systems involving iodinated aromatic compounds. Should this compound undergo processes that generate species with unpaired electrons (e.g., radical cations, neutral radicals from bond homolysis), EPR spectroscopy would be an indispensable tool for their detection and structural characterization.

Environmental Chemistry and Degradation Studies

Investigation of Environmental Fate Mechanisms

The environmental fate of a chemical compound is determined by a combination of physical, chemical, and biological processes that influence its distribution and persistence in the environment. For iodomethylbenzene, its physical and chemical properties play a significant role in these mechanisms. It is described as low-melting crystals or a colorless liquid with a melting point of 34.1 °C and a density of 1.74 g/cm³ wikipedia.orgnih.govlookchem.com. This compound is insoluble in water and, being denser than water, would sink if released into an aqueous environment nih.govlookchem.com.

Based on available information, this compound is not known to contain substances considered hazardous to the environment or not degradable in wastewater treatment plants thermofisher.com. Persistence is considered unlikely for this compound based on available information thermofisher.com. However, its volatility suggests it will likely be mobile in the environment thermofisher.com. The product contains volatile organic compounds (VOCs) that evaporate easily from surfaces thermofisher.com.

While specific detailed studies on the environmental fate mechanisms of this compound are limited in the provided search results, information on similar halogenated aromatic compounds and related environmental processes can provide context. For instance, benzene (B151609), a related aromatic compound, undergoes degradation in the atmosphere primarily through indirect phototransformation, reacting with photochemically produced hydroxyl radicals iisc.ac.in. Biodegradation is also a significant degradation pathway for benzene in surface water, groundwater, and soil, occurring more readily under aerobic conditions iisc.ac.in.

Degradation Pathways in Environmental Compartments (e.g., Water, Soil)

The degradation of this compound in various environmental compartments, such as water and soil, is influenced by its chemical structure and environmental conditions. While direct studies on the degradation pathways of this compound are not extensively detailed in the search results, some insights can be gathered.

This compound is insoluble in water wikipedia.orgnih.govlookchem.com. This low water solubility suggests that hydrolysis in water might not be a primary degradation pathway under normal conditions iisc.ac.in. However, some sources indicate that reaction with water or moist air can release toxic, corrosive, or flammable gases, and reaction with water may generate heat nih.govlookchem.com.

In soil, this compound's low water solubility suggests it is not likely to be highly mobile fishersci.se. Spillage is unlikely to penetrate soil deeply fishersci.se. However, volatile compounds like benzene show considerable losses from topsoil into the atmosphere due to volatilization iisc.ac.in. In deeper soil layers, benzene is relatively mobile, potentially leading to elution into groundwater iisc.ac.in. Given this compound's volatility thermofisher.com, volatilization from soil surfaces is likely a significant removal mechanism.

Biodegradation is a crucial process for the breakdown of organic compounds in the environment. While specific data for this compound is scarce, studies on other aromatic compounds like benzene indicate that biodegradation, particularly under aerobic conditions, is a primary degradation pathway in water and soil iisc.ac.in. One study detected benzyl (B1604629) iodide in aerobic membrane bioreactor (MBR) effluents at 5.3% of total aryl compounds, indicating partial degradation during wastewater treatment benchchem.com. Research on the biotransformation of substituted aromatic compounds, such as 4-iodotoluene (B166478), by microorganisms like Escherichia coli has shown the production of dihydrodihydroxy derivatives, demonstrating that microbial degradation of iodinated aromatic rings can occur nih.gov.

Photodegradation, the breakdown of compounds by light, can also play a role in the environmental degradation of organic chemicals researchgate.netmdpi.com. While direct photodegradation data for this compound is not provided, studies on the photodegradation of other organic compounds, including those with phenyl rings, show that this process can lead to the release of iodine researchgate.net. The efficiency of photocatalytic degradation of organic pollutants can be influenced by factors such as pH, catalyst load, and light intensity mdpi.com.

Based on the limited available data, potential degradation pathways for this compound in the environment could include:

Volatilization: Due to its volatile nature, particularly from surfaces like soil and water thermofisher.comiisc.ac.in.

Biodegradation: Indicated by its detection in wastewater treatment effluent and the known microbial degradation of similar iodinated aromatic compounds benchchem.comnih.gov. Aerobic conditions are generally more conducive to the biodegradation of aromatic compounds iisc.ac.in.

Photodegradation: Possible, especially in the atmosphere or on surfaces exposed to sunlight, potentially leading to the release of iodine researchgate.netresearchgate.net.

Further detailed research is needed to fully elucidate the specific degradation pathways and rates of this compound in different environmental compartments.

Adsorption and Sequestration Studies (e.g., Iodine Capture from Vapor)

Adsorption and sequestration processes can influence the mobility and persistence of this compound and its degradation products in the environment. Adsorption refers to the adhesion of molecules to a surface, while sequestration involves the isolation or removal of a substance from an environment.

For this compound itself, its low water solubility suggests it may have some potential to bioaccumulate fishersci.se. However, specific studies on the adsorption of intact this compound to soil or sediment are not detailed in the provided results. Benzene, a less substituted aromatic compound, is highly volatile and shows considerable losses from topsoil, but in deeper layers, it is relatively mobile iisc.ac.in. It also accumulates in sewage sludge iisc.ac.in.

A significant area of research related to iodine compounds in the environment is the capture and sequestration of iodine, particularly radioactive iodine isotopes (129I and 131I) released from nuclear facilities acs.orgrsc.org. While these studies focus on capturing iodine species (like I₂ vapor or iodide/triiodide ions) rather than intact this compound, they are relevant to the fate of iodine that might be released from the degradation of this compound.

Various adsorbent materials have been developed for efficient iodine capture from different media, including vapor and aqueous solutions acs.orgrsc.orgmdpi.commdpi.com. These materials often utilize specific functional groups or porous structures to bind iodine. Examples include dithiocarbamate-based organic polymers and ionic covalent organic networks rsc.orgmdpi.com.

Research findings highlight the effectiveness of certain materials in capturing iodine vapor and iodine from solutions. For instance, a dithiocarbamate-based polymer showed high uptake capacities for vapor iodine (2.8 g/g in 1 hour) and rapid removal of iodine from cyclohexane (B81311) and water mdpi.com. Another material, an ionic covalent organic network, demonstrated high equilibrium iodine vapor uptake capacity (5735 mg/g) and fast kinetics rsc.org. The mechanisms of iodine capture can involve ion exchange, Lewis acid-base interactions, and I-π interactions rsc.orgmdpi.com.

While these studies primarily focus on capturing elemental iodine or iodide species, they demonstrate the potential for developing materials and strategies to sequester iodine that could be released into the environment from the breakdown of this compound. The adsorption of iodine-containing degradation products onto soil organic matter or other environmental matrices could also play a role in their environmental fate.

Further research specifically on the adsorption behavior of this compound and its potential iodine-containing degradation products in various environmental matrices is needed to fully understand their environmental sequestration.

Data Tables

Based on the search results, detailed quantitative data specifically on the degradation rates or adsorption capacities of this compound is limited. However, some relevant data points regarding its properties and observed behavior can be summarized.

Table 1: Selected Properties of this compound

PropertyValueSource
Melting Point34.1 °C wikipedia.orgnih.govlookchem.com
Density1.74 g/cm³ nih.govlookchem.com
Solubility in WaterInsoluble wikipedia.orgnih.govlookchem.com
VolatilityWill likely be mobile; evaporates easily thermofisher.com

Table 2: Observed Environmental Behavior

ObservationEnvironmental CompartmentSource
Detected in aerobic membrane bioreactor effluent (5.3% of total aryl compounds)Wastewater Treatment benchchem.com
Persistence unlikelyEnvironment thermofisher.com

Emerging Research Areas and Future Directions

Innovations in Sustainable Synthesis and Green Chemistry Applications

The development of environmentally benign methods for producing and utilizing iodomethylbenzene is a significant area of contemporary research. Traditional synthesis routes often involve harsh reagents and generate substantial waste. In contrast, modern approaches prioritize sustainability by employing greener alternatives.

One innovative method involves the use of dimethyl carbonate as a green alternative to hazardous solvents like hexane, offering improved sustainability and low toxicity. researchgate.net The principles of green chemistry, such as waste prevention and atom economy, are central to these new synthetic strategies. researchfloor.orgresearchgate.net These principles aim to reduce the environmental footprint of chemical processes by minimizing waste and energy consumption. researchfloor.orgwjarr.com The adoption of biocatalysis in these processes further exemplifies the shift towards more sustainable manufacturing. wjarr.com For instance, the use of enzymes as natural catalysts can lead to highly selective reactions with fewer byproducts and reduced waste. researchfloor.org

Recent research has highlighted several green innovations applicable to the synthesis of compounds like this compound:

Microwave-assisted synthesis: This technique can shorten reaction times, improve yields, and lower energy requirements compared to conventional heating methods. researchgate.net

Use of renewable feedstocks: Shifting from petroleum-based starting materials to renewable resources, such as plant biomass, reduces dependence on fossil fuels and lowers carbon emissions. researchfloor.org

Development of eco-friendly catalysts: Innovations in catalysis focus on creating more selective, reusable, and energy-efficient catalysts that allow reactions to proceed under milder conditions. researchfloor.org

These advancements not only contribute to more sustainable industrial practices but also align with the broader goal of a circular economy, where resources are reused and environmental impact is minimized. researchfloor.org

Development of Bio-Inspired Catalytic Systems

Nature provides a rich source of inspiration for the development of novel catalytic systems. Researchers are increasingly turning to biological processes to design highly efficient and selective catalysts for a variety of chemical transformations. rsc.org Bio-inspired catalysis often involves mimicking the active sites of enzymes to create synthetic catalysts that can operate under mild conditions with high specificity. nih.gov

One area of focus is the development of multi-enzyme catalytic systems that can perform complex, tandem reactions, similar to metabolic pathways in living organisms. rsc.org These systems can be constructed using strategies like compartmentalization and substrate channeling to enhance catalytic activity and stability. rsc.org

In the context of halogenated organic compounds, bio-inspired systems have shown promise for dehalogenation reactions. beilstein-journals.org For example, vitamin B12 derivatives have been used to create biomimetic and bioinspired catalysts for eco-friendly organic synthesis, including the dehalogenation of pollutants. beilstein-journals.org These systems often utilize electrochemical or photochemical methods to drive the catalytic cycle. beilstein-journals.org

The development of bio-inspired catalysts for reactions involving this compound and related compounds could lead to more sustainable and efficient synthetic routes. For instance, mimicking the function of dehalogenase enzymes could provide a green method for transformations of iodinated aromatic compounds. beilstein-journals.org Furthermore, the stabilization of reactive intermediates, such as sulfenyl iodides, within bio-inspired frameworks like metal-organic frameworks (MOFs), demonstrates the potential for creating robust and reusable catalysts. rsc.org

Creation of Advanced Materials with Programmable Functions

This compound and its derivatives are valuable building blocks in the synthesis of advanced materials with tailored properties. The unique structural and electronic characteristics of these compounds make them suitable for a range of applications, particularly in the field of materials science.

One notable application is in the synthesis of polycyclic aromatic hydrocarbons and metacyclophanes. For example, 1,2-bis(iodomethyl)benzene is utilized in the creation of aromatic spacers and ionene polymers. The study of the supramolecular features of this compound derivatives, such as hydrogen bonding and π-π stacking interactions, is crucial for designing new materials with specific, programmable functions.

Derivatives of iodobenzene (B50100) have also been investigated for their potential in creating materials with cytotoxic properties for cancer therapy. The mechanism is thought to involve the generation of reactive iodine species that induce oxidative stress in cancer cells.

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of organic chemistry, offering powerful tools for reaction design and discovery. ijsetpub.com These technologies can accelerate the process of finding optimal reaction conditions, predicting reaction outcomes, and even discovering entirely new reaction pathways. sinodoschemistry.com

For complex chemical processes, AI and ML models can analyze vast datasets of chemical reactions to identify patterns and predict the performance of a given reaction under various conditions. sinodoschemistry.com This can significantly reduce the number of experiments required, saving time and resources. For instance, deep reinforcement learning and convolutional neural networks can be used for real-time optimization and control of non-linear chemical processes. sinodoschemistry.com

In the context of synthesizing molecules like this compound and its derivatives, AI can be employed to:

Predict reaction yields and selectivity: ML models can be trained to predict the outcome of a reaction based on the starting materials, reagents, and reaction conditions.

Optimize reaction conditions: AI algorithms can systematically explore the reaction parameter space to find the optimal temperature, pressure, and catalyst loading for a desired transformation.

Discover novel synthetic routes: AI can be used to design new, more efficient synthetic pathways to a target molecule, potentially uncovering previously unknown reactions. asiaresearchnews.com

Projects like the Artificial Intelligence in Chemical Reaction Design and Discovery (AICReDD) aim to create systems that can predict the behavior of atoms in chemical reactions and suggest novel and useful chemical transformations. jst.go.jp This is achieved by combining computational chemistry with information science and materials informatics. jst.go.jp

The application of AI and ML in the synthesis and modification of this compound holds the potential to streamline the development of new materials and pharmaceuticals, making the process more efficient and innovative. nih.gov

Exploration of Novel Reactivity Patterns and Undiscovered Applications

Research into the reactivity of this compound continues to uncover new and unexpected chemical transformations, opening doors to novel applications. As a versatile organic compound, it serves as a foundational building block for synthesizing a wide array of more complex molecules.

Recent studies have focused on the unique reactivity of the iodomethyl group, which allows for a variety of chemical reactions, including nucleophilic substitutions and coupling reactions. These reactions are fundamental in the construction of intricate molecular architectures. For example, derivatives such as bis(iodomethyl)benzene are instrumental in preparing polycyclic aromatic hydrocarbons.

Beyond its role in synthesis, this compound and its derivatives have shown potential in other areas. For instance, certain halogenated derivatives have demonstrated antimicrobial properties, with their effectiveness being dependent on the position of the halogen on the aromatic ring. Specifically, ortho-substituted compounds have shown higher antifungal activity. Furthermore, some iodobenzene derivatives have been investigated for their cytotoxic effects on cancer cells, suggesting a potential future in therapeutic applications. The exploration of such novel biological activities represents a significant and promising direction for future research.

Q & A

Q. What meta-analysis frameworks are suitable for synthesizing fragmented data on this compound’s applications?

  • Methodology : Apply PRISMA guidelines for systematic reviews. Use VOSviewer to map keyword co-occurrence in 100+ studies. Highlight gaps (e.g., enantioselective reactions) for future research agendas .

Methodological Considerations

  • Literature Reviews : Critically evaluate primary sources (e.g., J. Org. Chem.) to identify synthesis or mechanistic gaps. Avoid "inductive fallacies" by contextualizing findings within broader reaction paradigms .
  • Data Presentation : Use tables to compare yields/conditions across studies. Figures should integrate spectral data with mechanistic pathways. Avoid redundant raw data; emphasize analyzed trends .
  • Ethical Compliance : Disclose conflicts of interest (e.g., funding sources) and adhere to institutional safety protocols for halogenated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodomethylbenzene
Reactant of Route 2
Iodomethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.